Home > Products > Screening Compounds P73737 > 1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea
1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea - 1171661-93-0

1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

Catalog Number: EVT-2893118
CAS Number: 1171661-93-0
Molecular Formula: C20H28N6O2
Molecular Weight: 384.484
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398) []

  • Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. It has demonstrated significant antitumor activity in vivo against RT112 bladder cancer xenografts overexpressing wild-type FGFR3. []

2. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide []

  • Compound Description: This compound showed promising anticancer activity against various human cancer cell lines, including HT-29 (colon cancer), A549 (lung adenocarcinoma), and MKN45 (gastric cancer). Molecular docking studies suggested its potential as an inhibitor of PDB:3D15. []

3. 5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a) []

  • Compound Description: This compound is a pyrimidin-4-amine derivative with superior fungicidal activity compared to commercial fungicides like diflumetorim. []

4. 5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229) []

  • Compound Description: HNPC-A9229 is a potent fungicide with low toxicity to rats, demonstrating significantly improved activity compared to 2a. []

5. 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole []

  • Compound Description: This benzimidazole derivative was synthesized and evaluated for its antihistaminic and antimicrobial properties. []

6. Pyrazolyl, 3-(4-((2-(phenylamino)pyrimidin-4-yl)oxy)naphthalen-1-yl)urea []

  • Compound Description: These compounds are inhibitors of the p38 mitogen-activated protein kinase (MAPK) family and may have therapeutic potential in treating inflammatory diseases, including pulmonary inflammatory diseases like asthma and COPD. []

7. 3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives []

  • Compound Description: This series of compounds represents a novel class of fused heterocycles incorporating a pyrimidine ring. []

8. 4-(1-(Pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives []

  • Compound Description: This series of compounds demonstrated moderate antibacterial activity against various bacterial strains. []

9. 5-{((4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio)methoxy}-4-(4-methoxyphenyl)-2-((4-methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione []

  • Compound Description: This compound, along with several Schiff base derivatives, were synthesized and evaluated for their antimicrobial activities. Most compounds exhibited good to moderate antimicrobial activity. []

10. N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib) []

  • Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery. It has shown efficacy in rodent models of choroidal neovascularization and is being investigated as a potential therapy for neovascular age-related macular degeneration. []

11. 4-(((2-(3-(1-(3-(3-cyanophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)phenyl)pyrimidin-5-yl)oxy)methyl)-1-methylpiperidin-1-ium chloride monohydrate []

  • Compound Description: This compound is a complex heterocycle incorporating a pyrimidine ring within its structure. []

12. (R)-6-cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one (PF-00868554) []

  • Compound Description: PF-00868554 is a potent and orally available hepatitis C virus (HCV) polymerase inhibitor. This compound demonstrates a favorable pharmacokinetic profile and has entered Phase II clinical trials. []

13. Ethyl/methyl 4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives []

  • Compound Description: This series of compounds represents a novel class of tetrahydropyrimidines synthesized using a green and efficient heterogeneous catalytic method. []

14. 5-Nitro-1,2-benzothiazol-3-amine (5-NBA) and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide []

  • Compound Description: 5-NBA is a potent inhibitor of protein misfolding and aggregation. It demonstrated activity against transthyretin, α-synuclein, and tau isoform 2N4R. The N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide is a derivative of 5-NBA. []

15. Aquabis[1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylato]zinc(II) dihydrate []

  • Compound Description: This zinc(II) complex features two 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (perfloxacinate) ligands. []

16. catena-poly[(μ2-benzene-1,4-dicarboxylato-κ2O:O′)-(1-ethyl-6-fluoro-7-(4-methylpiperazin-1-ium-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylato-κ2O,O′)zinc(II)] 1.25 hydrate []

  • Compound Description: This compound is a zinc(II) coordination polymer incorporating 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate as a ligand. []

17. 3-{2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one []

  • Compound Description: This compound is risperidone, a well-known atypical antipsychotic medication. []

18. 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate []

  • Compound Description: This compound is a potent and selective inhibitor of receptor-interacting protein 2 (RIP2) kinase. It demonstrates excellent activity in blocking proinflammatory cytokine responses in vitro and in vivo, showing promise as a potential therapeutic agent for inflammatory diseases. []

19. 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) []

  • Compound Description: LY3009120 is a pan-RAF inhibitor with minimal paradoxical activation. It shows activity against BRAF V600E, wild-type BRAF, CRAF, and RAS mutant tumor cells and is being evaluated in Phase I clinical trials. []

20. Urea and Thiourea Bearing thieno[3,2-d]-pyrimidines []

  • Compound Description: This series of compounds, particularly 4-(4-(2-(3-(pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide (7f), demonstrated potent anticancer activity against HT-29 and MCF-7 cell lines and potent inhibitory activity against PI3Kα. []

21. Ethyl [(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetate, [(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetic acid, and [(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetohydrazide []

  • Compound Description: These compounds are used as building blocks to synthesize a variety of bis-heterocyclic ethers containing a 4H-pyrido[1,2-a]pyrimidin-4-one core. []

22. 3- {2- [4- (6-fluorobenzo [d] isoxazol-3-yl) -3,6. Dihydro-2H-pyridin-1-yl] -ethyl} -2-methyl-6,7, 8,9-tetrahydropyrido (1,2-a) pyrimidin-4-one (Polymorph I and Polymorph II) []

  • Compound Description: This entry describes two polymorphic forms of a compound structurally similar to risperidone. []

23. 3- (2- (4- (6-fluoro-benzo (d) isoxazol-3-yl) piperidin-1-yl) -piperidine-1-l) -ethyl) -2-methyl-6 , 7,8,9-tetrahydro-4h, pyrido (1,2-a) piramidin-4-one []

  • Compound Description: This compound is an intermediate enamine in the synthesis of risperidone. []

24. 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (4a) []

  • Compound Description: This compound is a key intermediate in the synthesis of paliperidone, a second-generation atypical antipsychotic. []

25. (S)-ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate (Telotristat ethyl) [, ]

  • Compound Description: Telotristat ethyl is a medication used to treat diarrhea associated with carcinoid syndrome. [, ]

26. 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide and 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[11C]7) []

  • Compound Description: These compounds are potent dual PI3K/mTOR inhibitors. The carbon-11 labeled analog (N-[11C]7) is designed as a potential PET radiotracer for imaging PI3K/mTOR activity in cancer. []

27. 6-Methyl-2-oxo-N-(4-(Piperidin-1-yl) phenyl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide Derivatives []

  • Compound Description: This series of Biginelli dihydropyrimidines demonstrated potential antimicrobial, antifungal, and antimalarial activities. []

28. 6‐Ethyl‐2‐(piperidin‐1‐yl)‐3‐p‐tolylthieno[2,3‐d]pyrimidin‐4(3H)‐one []

  • Compound Description: This compound represents another example of a substituted pyrimidine ring system. []

29. 3-(4-sulphonyl amino)-2-methyl thio-6-phenyl azo-5, 7-dimethyl pyrido(2,3-d)pyrimidin-4-one and 1-(1, 3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines []

  • Compound Description: This entry describes two different types of pyrimidine derivatives synthesized and tested for their anticancer activity. []

30. Sulfanyl pyrimidin-4(3H)-one and ethyl-2-(pyridin-4yl)methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives []

  • Compound Description: This entry describes two sets of pyrimidine derivatives, synthesized using simple and efficient methods, with potential biological activities. []

31. [4,6-(substituted aryl)-2-oxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives []

  • Compound Description: This series of tetrahydropyrimidine derivatives exhibited significant anti-inflammatory activity. []

32. Substituted methyl(2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl)carbamates []

  • Compound Description: This class of compounds are BRAF-kinase inhibitors with potential application in the prevention and treatment of cancers, particularly malignant melanoma. []
Overview

1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea, with the CAS number 1396764-87-6, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is classified as a urea derivative, characterized by its unique molecular structure that incorporates both a phenyl and a pyrimidine moiety.

Source and Classification

The compound is sourced primarily from chemical suppliers and research databases. It falls under the category of organic compounds, specifically within the class of ureas, which are known for their diverse biological activities. The molecular formula for this compound is C18H24N6OC_{18}H_{24}N_{6}O, with a molecular weight of 340.4 g/mol .

Synthesis Analysis

Methods

The synthesis of 1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented, similar compounds can be synthesized through methods such as:

  • Nucleophilic Substitution: This involves the reaction of a suitable leaving group with a nucleophile derived from the urea moiety.
  • Coupling Reactions: These reactions can link the phenyl and pyrimidine components, often utilizing coupling agents or catalysts.

Technical details regarding temperature control, reaction times, and purification techniques such as chromatography may vary based on specific methodologies employed in laboratory settings.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea features:

  • Core Structure: The central urea group connects two distinct moieties: a 2-ethylphenyl group and an ether-linked 6-(4-methylpiperazin-1-yl)pyrimidin-4-yl group.
  • Functional Groups: The presence of both ether and urea functional groups contributes to its chemical reactivity and potential biological activity.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to provide insights into its spatial arrangement and interactions .

Chemical Reactions Analysis

Reactions and Technical Details

1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea may participate in various chemical reactions typical of urea derivatives:

  • Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze, leading to the formation of amines and carbon dioxide.
  • Substitution Reactions: The presence of the pyrimidine ring allows for electrophilic substitution reactions, which can modify the compound's biological activity.

The specific reaction conditions (e.g., solvent choice, temperature, catalysts) will significantly influence the outcomes and yields of these transformations.

Mechanism of Action

Process and Data

The mechanism of action for 1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is not fully elucidated but can be hypothesized based on its structural features:

  1. Target Interaction: The compound may interact with specific biological targets such as enzymes or receptors due to its ability to mimic natural substrates.
  2. Signal Modulation: By binding to these targets, it could modulate signaling pathways relevant to various physiological processes.

Further pharmacological studies would be required to clarify its exact mechanism and efficacy in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

While specific data on physical properties such as density and boiling point are not available, general characteristics can be inferred:

  • Solubility: Likely soluble in polar organic solvents due to the presence of polar functional groups.

Chemical Properties

The chemical properties include:

  • Stability: Stability under various pH conditions should be assessed to determine shelf-life and storage requirements.
Applications

Scientific Uses

1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea may find applications in:

  • Pharmaceutical Research: As a lead compound in drug development targeting specific diseases or conditions.

Research into its biological activity could uncover potential therapeutic uses in areas like oncology or neurology, leveraging its structural motifs for drug design.

Properties

CAS Number

1171661-93-0

Product Name

1-(2-Ethylphenyl)-3-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

IUPAC Name

1-(2-ethylphenyl)-3-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]urea

Molecular Formula

C20H28N6O2

Molecular Weight

384.484

InChI

InChI=1S/C20H28N6O2/c1-3-16-6-4-5-7-17(16)24-20(27)21-8-13-28-19-14-18(22-15-23-19)26-11-9-25(2)10-12-26/h4-7,14-15H,3,8-13H2,1-2H3,(H2,21,24,27)

InChI Key

RZQZYKFVOIVPKJ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)NCCOC2=NC=NC(=C2)N3CCN(CC3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.